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Compound of Interest

Compound Name: Caroxazone

Cat. No.: B1668578 Get Quote

A detailed examination of two reversible monoamine oxidase-B inhibitors, caroxazone and

safinamide, reveals distinct pharmacological profiles. While both compounds exhibit reversible

inhibition of MAO-B, safinamide demonstrates significantly higher potency and selectivity. This

guide provides a comprehensive comparison of their performance, supported by available

experimental data, for researchers, scientists, and drug development professionals.

Introduction
Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's

disease, primarily by preventing the degradation of dopamine in the brain. The reversibility of

this inhibition is a key feature, potentially offering a better safety profile compared to irreversible

inhibitors. This guide focuses on two such reversible inhibitors: caroxazone, a formerly

marketed antidepressant, and safinamide, a newer generation anti-Parkinsonian agent.

Mechanism of Action
Both caroxazone and safinamide exert their therapeutic effects by reversibly inhibiting the

MAO-B enzyme. This inhibition leads to increased levels of dopamine in the striatum, thereby

enhancing dopaminergic activity. Safinamide, however, possesses a multi-modal mechanism of

action that also includes the modulation of voltage-sensitive sodium and calcium channels and

the inhibition of glutamate release, which may contribute to its clinical efficacy and

neuroprotective properties.[1][2] Caroxazone acts as a reversible monoamine oxidase inhibitor

(RIMA) of both MAO-A and MAO-B subtypes, with a reported five-fold preference for MAO-B.[3]

[4]
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In Vitro Inhibitory Activity
A critical differentiator between these two compounds is their in vitro potency and selectivity for

MAO-B. Safinamide has been extensively studied and demonstrates high-affinity binding to

human MAO-B.

Compound Target Species IC50 Ki
Selectivity
(MAO-
A/MAO-B)

Safinamide MAO-B Human 79 nM[5] 0.5 µM[6] >1000[1][5]

MAO-A Human 80 µM[5] >350 µM[6]

MAO-B Rat 98 nM[1][2] - ~5000[1]

MAO-A Rat 485 µM[1] -

Caroxazone MAO-B -
Data not

available

Data not

available

~5-fold

preference

for MAO-B[3]

[4]

MAO-A -
Data not

available

Data not

available

Pharmacokinetic Profile
The pharmacokinetic properties of caroxazone and safinamide also show notable differences,

particularly in their elimination half-life.
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Parameter Caroxazone Safinamide

Bioavailability Data not available 95%[1][2]

Time to Peak Plasma

Concentration (Tmax)
Data not available 1.8 - 2.8 hours[1]

Plasma Protein Binding Data not available 88-90%[1]

Elimination Half-life (t1/2) Data not available 20-30 hours[1]

Metabolism -
Primarily by non-microsomal

enzymes (amidases)[1]

Excretion -
>90% via kidneys (as

metabolites)[1]

For caroxazone, mean steady-state plasma levels of approximately 6 µg/ml and 11-12 µg/ml

have been reported with daily doses of 300 mg and 600 mg, respectively.[7][8]

Experimental Protocols
MAO Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against MAO-A and MAO-

B involves a fluorometric or radiometric assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against MAO-A and MAO-B.

Materials:

Recombinant human MAO-A and MAO-B enzymes

A suitable substrate (e.g., kynuramine or a radiolabeled substrate like [14C]-tyramine)

A phosphate buffer solution (e.g., pH 7.4)

Test compound (e.g., caroxazone or safinamide) at various concentrations
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A detection reagent or method (e.g., a fluorometer to measure the product of kynuramine

metabolism, or a scintillation counter for radiolabeled assays)

96-well microplates

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

In a 96-well plate, add the recombinant MAO enzyme (either MAO-A or MAO-B) to each well.

Add the different concentrations of the test compound to the wells. Include control wells with

no inhibitor.

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g.,

15 minutes at 37°C).

Initiate the enzymatic reaction by adding the substrate to each well.

Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C).

Stop the reaction (e.g., by adding a stop solution).

Measure the amount of product formed using the appropriate detection method.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value using non-linear regression analysis.
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Figure 1: Signaling pathway of MAO-B inhibition.
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Figure 2: Experimental workflow for MAO inhibition assay.

Clinical Implications
Safinamide is approved as an adjunctive treatment to levodopa in patients with Parkinson's

disease experiencing motor fluctuations.[1] Its high selectivity for MAO-B is thought to minimize

the risk of the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich
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foods) associated with non-selective MAO inhibitors. Caroxazone was formerly used as an

antidepressant, but is no longer marketed.[3] Studies on caroxazone have shown that it

produces a moderate potentiation of the pressor response to tyramine, which is consistent with

its MAO inhibitory activity.

Conclusion
Based on the available data, safinamide emerges as a highly potent and selective reversible

MAO-B inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile.

Caroxazone, while also a reversible MAO inhibitor with a preference for MAO-B, is less potent

and selective. The comprehensive data available for safinamide supports its clinical use in

Parkinson's disease, whereas the limited and dated information on caroxazone reflects its

discontinued status. Further research, particularly direct comparative preclinical studies, would

be necessary for a more definitive head-to-head comparison of their biochemical and

pharmacological properties.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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